5-Chloro-2-piperazin-1-yl-1,3-benzoxazole Hydrochloride: Receptor Binding Affinity Profile and Pharmacological Workflows
5-Chloro-2-piperazin-1-yl-1,3-benzoxazole Hydrochloride: Receptor Binding Affinity Profile and Pharmacological Workflows
Executive Summary
In neuropharmacology and drug discovery, the 1,3-benzoxazole core fused with a piperazine ring represents a highly privileged pharmacophore. Specifically, 5-chloro-2-piperazin-1-yl-1,3-benzoxazole hydrochloride serves as a critical building block and tool compound for targeting monoaminergic G-protein coupled receptors (GPCRs) and ligand-gated ion channels. As a Senior Application Scientist, I have structured this technical guide to deconstruct the mechanistic rationale behind this molecule's structural design, quantify its receptor binding affinity profile, and provide the self-validating experimental workflows required to accurately measure its pharmacological activity.
Structural Pharmacology & Mechanistic Rationale
The high binding affinity of 5-chloro-2-piperazin-1-yl-1,3-benzoxazole for serotonin (5-HT) and dopamine (D) receptors is driven by precise intermolecular interactions dictated by its functional groups:
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The Piperazine Moiety : At physiological pH, the secondary amine of the piperazine ring is protonated (typically supplied as the hydrochloride salt). This basic nitrogen is the primary pharmacophoric element that mimics the protonated primary amine of endogenous serotonin. It forms a highly conserved, critical salt bridge with a negatively charged Aspartate residue (e.g., Asp 3.32 in the third transmembrane helix of 5-HT GPCRs) within the orthosteric binding pocket.
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The 1,3-Benzoxazole Core : This bicyclic system acts as a rigid bioisostere for the indole ring of serotonin. The heteroatoms (Nitrogen and Oxygen) act as hydrogen bond acceptors, interacting with specific Serine or Threonine residues in transmembrane domain 5 (TM5).
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The 5-Chloro Substitution : The addition of an electron-withdrawing, lipophilic chlorine atom at the 5-position is a deliberate design choice. It significantly increases the molecule's overall lipophilicity, driving it deeper into the hydrophobic sub-pocket of the receptor. Furthermore, the halogen participates in halogen bonding with aromatic residues (such as Phenylalanine or Tryptophan), which has been shown to increase binding affinity ( Ki ) while simultaneously reducing intrinsic efficacy—effectively shifting the molecule's profile from a full agonist to a partial agonist or antagonist ()[1].
Receptor Binding Affinity Profile
The quantitative data below summarizes the typical binding affinities and functional activities of the 5-chloro-benzoxazole-piperazine scaffold across key neuroreceptor targets.
| Target Receptor | Typical Affinity ( Ki nM) | Functional Activity | Endogenous Ligand |
| 5-HT 3 | 1.0 - 10.5 | Partial Agonist / Antagonist | Serotonin |
| 5-HT 1A | 2.5 - 15.0 | Partial Agonist | Serotonin |
| 5-HT 2A | 15.0 - 50.0 | Antagonist | Serotonin |
| D 2 | 20.0 - 80.0 | Antagonist / Partial Agonist | Dopamine |
Data represents typical ranges derived from standard in vitro radioligand displacement assays utilizing recombinant human receptors.
Signal Transduction Pathways
Binding affinity must be contextualized by functional output. The compound modulates two entirely different classes of receptors:
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5-HT 3 Receptor : Unlike all other 5-HT receptors, 5-HT 3 is a Cys-loop ligand-gated ion channel. Binding of the benzoxazole derivative stabilizes the closed state of the channel (antagonism) or only partially opens it (partial agonism), thereby dampening the rapid influx of Na + and K + cations and preventing excessive neuronal depolarization.
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5-HT 1A Receptor : This is a classic Gi/o-coupled GPCR. Binding promotes the exchange of GDP for GTP on the G αi subunit, which subsequently inhibits adenylyl cyclase, leading to a targeted decrease in intracellular cAMP production.
Mechanistic signaling pathways at 5-HT3 and 5-HT1A receptors.
Experimental Protocols: Radioligand Binding Assays
Generating trustworthy, reproducible binding data requires a self-validating experimental system. The following methodologies detail the specific displacement assays used to determine the Ki of 5-chloro-2-piperazin-1-yl-1,3-benzoxazole hydrochloride.
Protocol A: 5-HT 3 Receptor Binding Assay
Rationale : We utilize [ 3 H]GR65630 as the radioligand because it is a highly selective 5-HT 3 antagonist with a well-characterized Kd (~0.2 nM), providing a robust and stable signal window ()[2].
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Membrane Preparation : Harvest HEK293 cells stably expressing the human 5-HT 3A receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
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Causality: Tris-HCl at pH 7.4 is strictly required to maintain the physiological protonation state of both the receptor's binding pocket residues and the piperazine nitrogen of our test compound.
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Assay Setup : In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [ 3 H]GR65630, and varying concentrations of the test compound (10 −11 to 10 −4 M). Use 10 µM Granisetron to define non-specific binding (NSB).
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Incubation : Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.
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Filtration : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters using a 96-well cell harvester.
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Crucial Causality Step: The filters MUST be pre-soaked in 0.3% polyethyleneimine (PEI) for at least 30 minutes. The test compound is highly basic (piperazine pKa > 9). Without PEI, the positively charged compound will bind non-specifically to the negatively charged silicates in the glass fiber, destroying the signal-to-noise ratio. PEI coats the filter with positive charges, repelling the ligand and ensuring only receptor-bound radioligand is captured.
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Washing & Detection : Wash filters three times with ice-cold buffer to remove unbound ligand. Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
Protocol B: 5-HT 1A Receptor Binding Assay
Rationale : We utilize [ 3 H]8-OH-DPAT, a selective 5-HT 1A agonist, to evaluate affinity at the GPCR target ()[3].
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Buffer Modification : The assay buffer must be modified to contain 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 5 mM MgCl 2 .
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Causality: The addition of the divalent cation Mg 2+ is mandatory. Mg 2+ stabilizes the ternary complex (Receptor–G protein–Ligand), which is an absolute requirement for the receptor to adopt the high-affinity binding state necessary for agonist radioligands like 8-OH-DPAT ()[4].
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Execution : Follow the identical incubation (60 min at 25°C) and PEI-treated filtration steps outlined in Protocol A.
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Data Analysis : Calculate the IC 50 using non-linear regression (sigmoidal dose-response curve). Convert the IC 50 to the absolute inhibition constant ( Ki ) using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .
Radioligand binding assay workflow for determining receptor binding affinity.
References
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Benzoxazole Derivatives as Novel 5-HT3 Receptor Partial Agonists in the Gut Source: ACS Publications URL: [Link]
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New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]
